5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of atracurium besylate involves the reaction of N,N’-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine with methyl benzenesulfonate . The reaction is typically carried out in a solvent with a catalytic amount of an insoluble base. The reaction mixture is maintained for a sufficient period to allow the formation of atracurium besylate, which is then precipitated and isolated .
Industrial Production Methods: Industrial production of atracurium besylate focuses on reducing impurities and avoiding the repeated use of ether. The process involves the use of acetonitrile as a solvent and reprecipitation with diethyl ether to remove residual methyl benzenesulfonate .
Análisis De Reacciones Químicas
Types of Reactions: Atracurium besylate undergoes Hofmann elimination, a non-enzymatic degradation process that is enhanced by increasing pH . This reaction results in the formation of laudanosine and other breakdown products.
Common Reagents and Conditions: The Hofmann elimination reaction of atracurium besylate is facilitated by alkaline conditions and elevated temperatures . The reaction does not rely on hepatic or renal pathways for elimination, making it suitable for patients with liver or kidney dysfunction .
Major Products Formed: The primary product formed from the Hofmann elimination of atracurium besylate is laudanosine . Other minor products may include various isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Atracurium besylate is widely used in scientific research due to its neuromuscular blocking properties. It is employed in studies involving:
Anesthesia Research: Investigating the effects of neuromuscular blockers on muscle relaxation and intubation conditions.
Pharmacokinetics: Studying the metabolism and elimination pathways of neuromuscular blocking agents.
Toxicology: Assessing the safety and potential adverse effects of neuromuscular blockers.
Clinical Trials: Evaluating the efficacy and safety of atracurium besylate in various surgical and intensive care settings.
Mecanismo De Acción
Atracurium besylate exerts its effects by competitively binding to cholinergic receptor sites on the motor end-plate, thereby antagonizing the action of acetylcholine . This inhibition prevents the depolarization of the muscle cell membrane, leading to muscle relaxation. The neuromuscular block induced by atracurium besylate can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparación Con Compuestos Similares
Cisatracurium: A stereoisomer of atracurium with similar neuromuscular blocking properties but fewer side effects.
Mivacurium: Another benzylisoquinolinium compound with a shorter duration of action compared to atracurium.
Doxacurium: A long-acting benzylisoquinolinium neuromuscular blocker.
Uniqueness of Atracurium Besylate: Atracurium besylate is unique due to its intermediate duration of action and its elimination via Hofmann elimination, which is independent of renal and hepatic pathways . This makes it particularly useful in patients with compromised liver or kidney function.
Propiedades
Fórmula molecular |
C53H72N2O12+2 |
---|---|
Peso molecular |
929.1 g/mol |
Nombre IUPAC |
5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(34-39(26-36-14-16-44(58-3)46(28-36)60-5)41-32-50(64-9)49(63-8)31-40(41)35-54)21-19-52(56)66-24-12-11-13-25-67-53(57)20-23-55(2)22-18-38-30-48(62-7)51(65-10)33-42(38)43(55)27-37-15-17-45(59-4)47(29-37)61-6/h14-17,28-33,39,43H,11-13,18-27,34-35H2,1-10H3/q+2 |
Clave InChI |
KVURKGMRRKDFPC-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CC(C5=CC(=C(C=C5C4)OC)OC)CC6=CC(=C(C=C6)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.